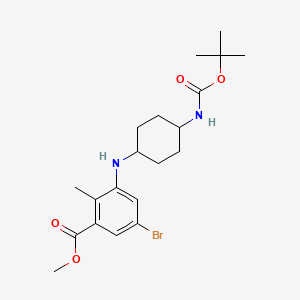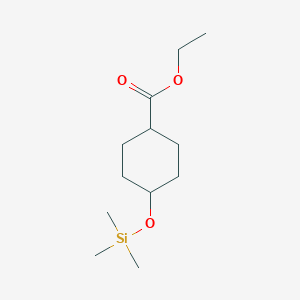
N,N-dibutyl-4-cyanoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-4-cyanoaniline is an organic compound characterized by the presence of a benzonitrile group substituted with a dibutylamino group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-cyanoaniline typically involves the reaction of 4-chlorobenzonitrile with dibutylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dibutyl-4-cyanoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-4-cyanoaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dibutyl-4-cyanoaniline involves its interaction with specific molecular targets. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
4-(Dimethylamino)benzonitrile: Known for its dual fluorescence properties and used in photophysical studies.
4-(Diethylamino)benzonitrile: Similar structure but with diethylamino group, used in similar applications.
Uniqueness: N,N-dibutyl-4-cyanoaniline is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties compared to its dimethyl and diethyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C15H22N2 |
|---|---|
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
4-(dibutylamino)benzonitrile |
InChI |
InChI=1S/C15H22N2/c1-3-5-11-17(12-6-4-2)15-9-7-14(13-16)8-10-15/h7-10H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
BHILJGCLDPBJDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)-](/img/structure/B8545564.png)


![[4-Methyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B8545578.png)


![alpha-[(2-Carboxy-4-methylphenyl)amino]-gamma-butyrolactone](/img/structure/B8545600.png)


![3-Chloro-5-(chloromethyl)thieno[3,2-b]-pyridine](/img/structure/B8545648.png)
